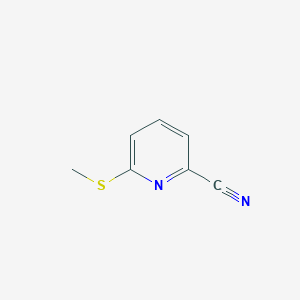

6-(Methylthio)picolinonitrile

Description

6-(Methylthio)picolinonitrile is a heterocyclic compound featuring a pyridine ring substituted with a methylthio (-SCH₃) group at the 6-position and a nitrile (-CN) group at the 2-position. The methylthio group introduces steric and electronic effects distinct from other substituents (e.g., methyl, amino, or halogens), which may influence reactivity, solubility, and biological interactions .

Properties

IUPAC Name |

6-methylsulfanylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNGTNRWRCAIEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable thiol, such as methanethiol, reacts with a halogenated picolinonitrile derivative under basic conditions . The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of 6-(Methylthio)picolinonitrile may involve continuous flow processes to enhance efficiency and yield. The oxidative ammonolysis of 2-picoline in the presence of catalysts like vanadium pentoxide and titanium dioxide has been explored for the synthesis of picolinonitrile derivatives . This method offers a scalable approach for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-(Methylthio)picolinonitrile undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Primary amines.

Substitution: Various substituted picolinonitrile derivatives.

Scientific Research Applications

6-(Methylthio)picolinonitrile has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 6-(Methylthio)picolinonitrile and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds with active sites of enzymes, while the methylthio group can enhance lipophilicity, facilitating membrane permeability. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Substituent-Based Classification and Key Differences

The table below summarizes structurally related picolinonitrile derivatives, categorized by substituent type, with data on molecular properties, synthesis, and applications:

Key Observations:

- Steric Influence : Bulky substituents (e.g., indazolyl or sec-butyl) reduce reactivity in coupling reactions but improve target specificity in biological applications .

- Biological Activity: Derivatives with heterocyclic appendages (e.g., 7a) exhibit potent antiviral activity, whereas methyl or amino-substituted analogs are primarily intermediates .

Physicochemical and Functional Comparisons

- Solubility: Hydrophilic groups (-OH, -NH₂) improve aqueous solubility (e.g., 6-(Hydroxymethyl)picolinonitrile), whereas alkyl or aryl groups enhance lipophilicity .

- Thermal Stability : High melting points (e.g., 308°C for 7a) correlate with extended conjugation and rigid structures .

- Bioactivity: Indazolyl-picolinonitriles show herbicidal activity by inhibiting plant growth regulators, while antiviral analogs (e.g., 7a) target protein-ligand interactions .

Biological Activity

6-(Methylthio)picolinonitrile, identified by the CAS number 501378-42-3, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a methylthio group attached to a picolinonitrile backbone, suggests potential biological activities that warrant comprehensive investigation.

Chemical Structure and Properties

The molecular formula of this compound is C7H6N2S, with a molecular weight of approximately 150.20 g/mol. The compound exhibits a heterocyclic aromatic structure, which is crucial for its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound may possess various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound could exhibit inhibitory effects against certain bacterial strains.

- Anticancer Potential : Investigations into the cytotoxic effects of this compound on cancer cell lines are ongoing, with promising initial results.

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors due to its structural characteristics. The methylthio group may enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various compounds, including this compound, found that it demonstrated significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be within a range that indicates potential for therapeutic applications .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| P. aeruginosa | 64 | |

| Control (standard antibiotic) | E. coli | 16 |

| P. aeruginosa | 32 |

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound exhibits selective toxicity toward certain cancer cell lines. For instance, in studies involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound resulted in IC50 values indicating effective growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that further exploration into the anticancer properties of this compound could be beneficial.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.